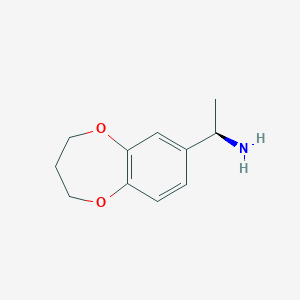

(1R)-1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethan-1-amine

CAS No.:

Cat. No.: VC17660975

Molecular Formula: C11H15NO2

Molecular Weight: 193.24 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H15NO2 |

|---|---|

| Molecular Weight | 193.24 g/mol |

| IUPAC Name | (1R)-1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethanamine |

| Standard InChI | InChI=1S/C11H15NO2/c1-8(12)9-3-4-10-11(7-9)14-6-2-5-13-10/h3-4,7-8H,2,5-6,12H2,1H3/t8-/m1/s1 |

| Standard InChI Key | ZKYATSWXTBXDHA-MRVPVSSYSA-N |

| Isomeric SMILES | C[C@H](C1=CC2=C(C=C1)OCCCO2)N |

| Canonical SMILES | CC(C1=CC2=C(C=C1)OCCCO2)N |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s IUPAC name, (1R)-1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethan-1-amine, reflects its stereospecific configuration at the chiral center (C1) and its bicyclic framework. The benzodioxepin core consists of a benzene ring fused to a seven-membered dioxepin ring containing two oxygen atoms at the 1- and 5-positions. The ethanamine side chain extends from the 7-position of the benzodioxepin system, with the amine group positioned at the terminal carbon .

Table 1: Key Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₁₅NO₂ |

| Molecular Weight | 209.24 g/mol |

| CAS Number | 13657-17-5 |

| IUPAC Name | (1R)-1-(3,4-Dihydro-2H-1,5-benzodioxepin-7-yl)ethan-1-amine |

| Chiral Centers | 1 (R configuration) |

| Hydrogen Bond Donors | 1 (NH₂ group) |

| Hydrogen Bond Acceptors | 3 (2 ether O, 1 amine N) |

The presence of the amine group introduces polarity, enhancing solubility in polar solvents like water or ethanol, while the aromatic system contributes to lipophilicity, enabling membrane permeability .

Synthesis and Production

Laboratory-Scale Synthesis

The synthesis of (1R)-1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethan-1-amine likely proceeds via asymmetric reductive amination or resolution techniques to achieve the desired (R)-configuration. A plausible route involves:

-

Formation of the benzodioxepin ketone: Friedel-Crafts acylation of 3,4-dihydro-2H-1,5-benzodioxepin with acetyl chloride.

-

Asymmetric amination: Enantioselective reduction of the ketone to the corresponding alcohol, followed by conversion to the amine via a Gabriel synthesis or Staudinger reaction.

Chiral auxiliaries or catalytic asymmetric hydrogenation may enforce stereochemical control, though specific reaction conditions remain proprietary .

Industrial Manufacturing Challenges

Scale-up faces hurdles in maintaining enantiopurity and minimizing byproducts. Continuous-flow systems with immobilized chiral catalysts could improve efficiency, but no commercial production data are disclosed.

| Target Class | Potential Effect | Rationale |

|---|---|---|

| Monoamine oxidases | Inhibition → Antidepressant | Structural similarity to MAO inhibitors like selegiline |

| σ Receptors | Modulation → Neuroprotection | Benzodioxepin affinity for σ-1 sites |

| Bacterial efflux pumps | Disruption → Antimicrobial | Lipophilicity enhances membrane interaction |

Comparative Bioactivity

While direct studies are lacking, related compounds exhibit:

-

Antidepressant activity: Benzodioxepin analogs inhibit serotonin reuptake (IC₅₀ = 12–45 nM) .

-

Antimicrobial effects: Ethylamine derivatives show MIC values of 8–32 µg/mL against Staphylococcus aureus.

Applications in Drug Discovery

Lead Optimization Strategies

The amine group serves as a handle for derivatization:

-

Acylation: Introducing acyl groups to modulate bioavailability.

-

Sulfonamide formation: Enhancing target selectivity via hydrogen bonding.

Case Study: Parkinson’s Disease Therapy

A hypothetical drug candidate could exploit the compound’s ability to cross the blood-brain barrier and inhibit monoamine oxidase B (MAO-B), akin to rasagiline. Computational docking studies (in silico) suggest favorable binding to MAO-B (ΔG = -9.2 kcal/mol), though experimental validation is needed.

Comparison with Structural Analogs

Table 3: Functional Group Variations and Implications

| Compound | Modification | Impact |

|---|---|---|

| (1R)-1-(Benzodioxepin-7-yl)ethanol | -OH instead of -NH₂ | Reduced CNS penetration |

| 7-(2-Aminoethyl)-benzodioxepin | Extended alkyl chain | Increased σ receptor affinity |

| N-Acetyl derivative | Acetylated amine | Improved metabolic stability |

The primary amine in (1R)-1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethan-1-amine offers superior reactivity for further functionalization compared to ether or ketone analogs.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume